![molecular formula C14H16ClN3O B13924713 2-Chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13924713.png)
2-Chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential as a kinase inhibitor, which makes it a promising candidate for cancer treatment and other therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one typically involves the preparation of intermediates such as 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine. This intermediate is then subjected to various derivatization reactions to introduce the desired substituents at positions 5 and 6 . The reaction conditions often involve the use of reagents like potassium t-butoxide in boiling t-butanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atom at position 2 can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form various derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include potassium t-butoxide, aryl nitriles, and various oxidizing and reducing agents. The reactions are typically carried out under reflux conditions in solvents like t-butanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups at position 2 .
Wissenschaftliche Forschungsanwendungen
2-Chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving kinase inhibition, which is crucial for understanding cell signaling pathways.
Industry: It can be used in the development of new pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 2-Chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with kinase enzymes. The compound binds to the ATP pocket of the kinase, inhibiting its activity and thereby disrupting cell signaling pathways that are essential for tumor growth and survival . This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gefitinib: A quinazoline-based kinase inhibitor used in cancer treatment.
Erlotinib: Another quinazoline-based kinase inhibitor with similar applications.
Vandetanib: A kinase inhibitor used for treating certain types of thyroid cancer.
Uniqueness
2-Chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific structure, which allows it to interact with a different set of kinases compared to other inhibitors. Its cyclohexyl and methyl substituents provide distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C14H16ClN3O |
|---|---|
Molekulargewicht |
277.75 g/mol |
IUPAC-Name |
2-chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C14H16ClN3O/c1-9-7-12(19)18(10-5-3-2-4-6-10)13-11(9)8-16-14(15)17-13/h7-8,10H,2-6H2,1H3 |
InChI-Schlüssel |
HQWTUNMOIADRSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)N(C2=NC(=NC=C12)Cl)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


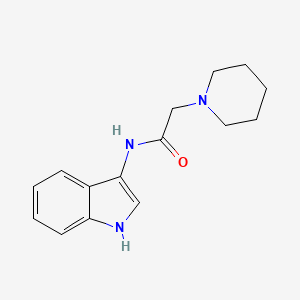
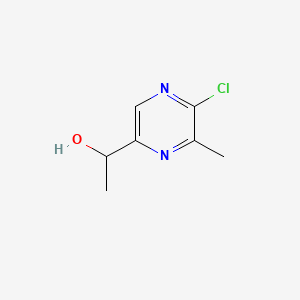



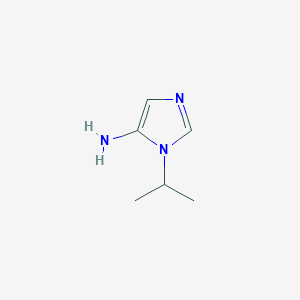
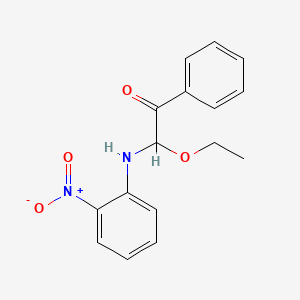
![5-[3-[(Trifluoroacetyl)amino]propyl]uridine](/img/structure/B13924694.png)
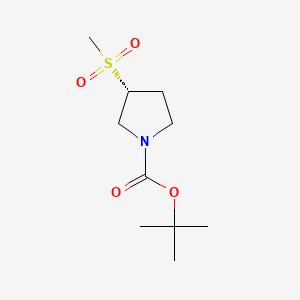


![[(2S,3R,4R,5R)-3-acetamido-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13924710.png)
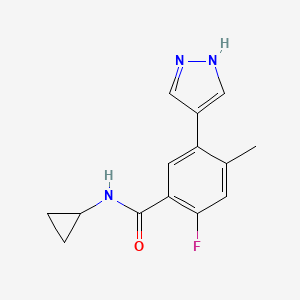
![3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13924720.png)
